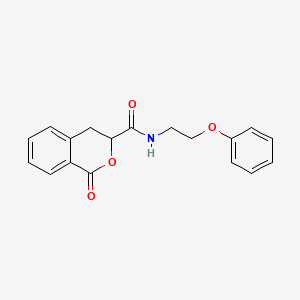
1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide can inhibit the production of inflammatory cytokines and chemokines, as well as reduce the proliferation and migration of cancer cells. It has also been found to exhibit antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide in lab experiments is its high yield and ease of purification. However, one limitation is that the compound may not be readily available in large quantities, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide. One potential direction is the development of new synthesis methods that can produce the compound in larger quantities. Another direction is the study of the compound's potential use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide is a synthetic compound that has potential applications in various scientific fields. Its synthesis method is straightforward, and it exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties. While there are limitations to its use in lab experiments, further studies are needed to fully understand its potential applications and develop new synthesis methods.
Synthesis Methods
The synthesis of 1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide involves the reaction of 3-(2-phenoxyethyl)-4-hydroxycoumarin with oxalyl chloride to form the corresponding acid chloride, which is then reacted with the amine to form the final product. The yield of this synthesis method is high, and the compound can be easily purified through recrystallization.
Scientific Research Applications
1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(19-10-11-22-14-7-2-1-3-8-14)16-12-13-6-4-5-9-15(13)18(21)23-16/h1-9,16H,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLHILGIPTTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-oxo-N-(2-phenoxyethyl)-3,4-dihydroisochromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)
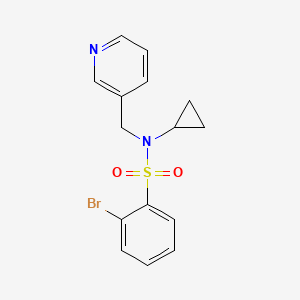
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)
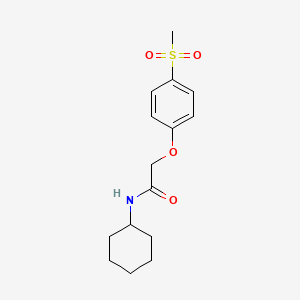
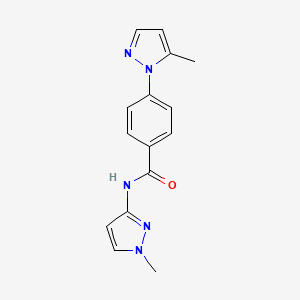
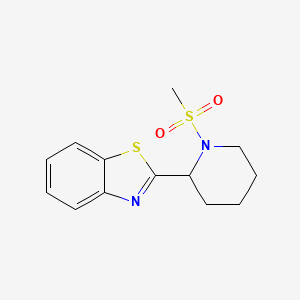

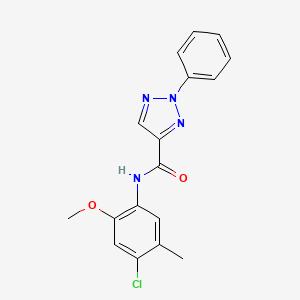
![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)
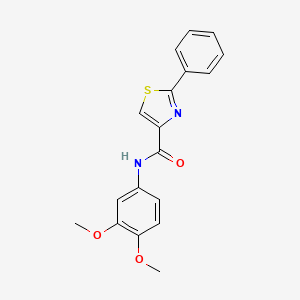
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)
